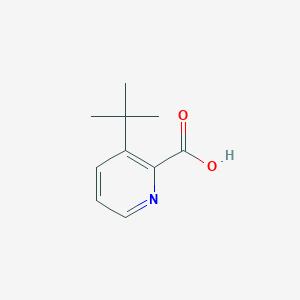

3-(tert-Butyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYWSXWJWFNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies Involving the Tert Butyl Group

Influence of tert-Butyl Substituent on Regioselectivity in Reactions

The steric bulk of the tert-butyl group plays a critical role in directing the regioselectivity of chemical reactions, favoring certain positions for bond formation or cleavage while hindering others. This effect is prominent in metal-catalyzed oxidative cleavage reactions.

Research on biomimetic iron(II)-2-aminophenolate complexes demonstrates the influence of tert-butyl substituents on the regioselectivity of dioxygen activation and subsequent aromatic ring cleavage. In these studies, iron complexes of substituted 2-aminophenols are used to model the activity of 2-aminophenol (B121084) dioxygenase enzymes. The reaction of an iron(II) complex with 2-amino-4-tert-butylphenol (B71990) in the presence of oxygen leads to the quantitative transformation and regioselective C1–C6 bond cleavage of the aminophenol ring, yielding 4-tert-butyl-2-picolinic acid as the sole product. rsc.org

When the aminophenolate ring contains two tert-butyl groups, as in the iron(II) complex of 2-amino-4,6-di-tert-butylphenol, the reaction with dioxygen produces a mixture of two C-C bond cleavage products: 4,6-di-tert-butyl-2H-pyran-2-imine and 4,6-di-tert-butyl-2-picolinic acid. rsc.orgnih.gov Despite the formation of two products, the cleavage remains regioselective. The presence of two tert-butyl groups on the aminophenolate ring was found to slow down the rate of C-C bond cleavage compared to less bulky substituents. nih.gov These findings highlight how the size and position of the tert-butyl group can direct the reaction pathway and influence its kinetics.

| Precursor Complex | Substituent(s) on Aminophenol Ring | Reaction Products from Oxidative Cleavage | Product Ratio | Reference |

| Iron(II)-2-amino-4-tert-butylphenolate | 4-tert-butyl | 4-tert-butyl-2-picolinic acid | 100% | rsc.org |

| Iron(II)-2-amino-4,6-di-tert-butylphenolate | 4,6-di-tert-butyl | 4,6-di-tert-butyl-2-picolinic acid | 64% | rsc.orgnih.gov |

| 4,6-di-tert-butyl-2H-pyran-2-one | 36% | rsc.org |

The directing effect of bulky groups like tert-butyl is also exploited in synthetic chemistry for protecting group strategies. For instance, in carbohydrate chemistry, the strategic placement of bulky groups such as tert-butyl dimethyl silyl (B83357) (TBDMS) can influence the regioselectivity of acylation reactions. rsc.org This principle is analogous to how a tert-butyl group on a picolinic acid derivative can sterically hinder certain approaches to the pyridine (B92270) ring, thereby directing incoming reagents to less encumbered positions.

Stereochemical Control in Syntheses Involving tert-Butyl Picolinic Acid Precursors

The tert-butyl group is instrumental in the field of asymmetric catalysis, where it is often incorporated into chiral ligands to create a well-defined steric environment around a metal center. This steric hindrance is crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A prominent example involves the synthesis of pyridinooxazoline (PyOx) ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. beilstein-journals.org This ligand is synthesized from picolinic acid and (S)-tert-leucinol, an amino alcohol featuring a chiral center adjacent to a tert-butyl group. beilstein-journals.orgvulcanchem.com The bulky tert-butyl group is essential for inducing high levels of enantioselectivity in various palladium-catalyzed reactions. vulcanchem.com It effectively shields one face of the catalytic metal center, forcing the substrate to approach from a specific direction and thus controlling the stereochemistry of the product. vulcanchem.com

The synthesis of the key amide intermediate, N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, from picolinic acid and (S)-tert-leucinol has been optimized to achieve high yields. beilstein-journals.org The activation of picolinic acid with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride (B1165640), which then reacts with (S)-tert-leucinol, has proven to be an effective method. beilstein-journals.orgvulcanchem.com

| Step | Reaction | Reagents/Conditions | Yield | Reference |

| 1. Amide Formation | Activation of picolinic acid and coupling with (S)-tert-leucinol | Isobutyl chloroformate, N-methylmorpholine (NMM) | 92% | beilstein-journals.orgvulcanchem.com |

| 2. Cyclization | Dehydrative cyclization of the amide intermediate | Thionyl chloride (SOCl₂), then neutral silica (B1680970) gel | 85% | vulcanchem.com |

The resulting (S)-t-BuPyOx ligand has been successfully used in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones, producing cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities (often >90% ee). vulcanchem.com The success of this and other similar catalytic systems relies heavily on the steric properties endowed by the tert-butyl group.

Hydrolytic Stability and Degradation Pathways of Picolinic Acid Derivatives

The stability of picolinic acid derivatives, particularly their resistance to hydrolysis, is a critical factor for their application. The tert-butyl group can influence this stability through steric hindrance, potentially protecting adjacent functional groups from nucleophilic attack by water.

Studies on the metabolic stability of picolinic acid benzylamides (Pic-BZA) have provided insights into their degradation in biological environments. Research on a series of Pic-BZA derivatives showed that they were susceptible to decomposition in liver and kidney homogenates, primarily through hydrolysis of the amide bond. ptfarm.pl The decomposition in liver homogenates was found to follow first-order kinetics. ptfarm.pl The half-life of these compounds varied based on the substitution pattern on the benzylamide ring. For example, the introduction of a methyl group at the 2-position of the phenyl ring (Pic-2-Me-BZA) resulted in a shorter half-life compared to the unsubstituted Pic-BZA, suggesting that electronic effects and metabolic pathways other than simple hydrolysis may also be significant. ptfarm.pl

| Compound | Half-life in Liver Homogenate (t₁/₂) | Reference |

| Picolinic acid benzylamide (Pic-BZA) | 71 minutes | ptfarm.pl |

| Pic-2-F-BZA | 1.5 hours | ptfarm.pl |

| Pic-3-F-BZA | 4 hours | ptfarm.pl |

| Pic-4-F-BZA | 3 hours | ptfarm.pl |

| Pic-2-Me-BZA | 41 minutes | ptfarm.pl |

On a broader scale, the degradation of the core picolinic acid structure has been studied extensively in microorganisms. Several bacterial strains can utilize picolinic acid as a source of carbon and energy. mdpi.com The established microbial degradation pathway involves a series of enzymatic reactions starting with hydroxylation. The proposed pathway is as follows:

Picolinic acid is first hydroxylated at the C6 position to form 6-hydroxypicolinic acid (6HPA). asm.orgnih.govbiorxiv.org

6HPA is then hydroxylated at the C3 position to yield 3,6-dihydroxypicolinic acid (3,6DHPA). asm.orgnih.govbiorxiv.org

Decarboxylation of 3,6DHPA produces 2,5-dihydroxypyridine (B106003) (2,5DHP). asm.orgnih.govbiorxiv.org

The pyridine ring of 2,5DHP is subsequently cleaved and further metabolized, eventually leading to intermediates of the tricarboxylic acid cycle, such as fumaric acid. asm.orgnih.gov

This pathway demonstrates the biological breakdown of the fundamental picolinic acid ring system, which is relevant for understanding the environmental fate of its derivatives. mdpi.comasm.orgnih.govbiorxiv.org

Derivatives and Analogues: Synthesis and Structural Characterization

Exploration of Positional Isomers: 4-(tert-Butyl)picolinic acid

The positional isomer, 4-(tert-Butyl)picolinic acid, presents a different arrangement of the bulky tert-butyl group on the pyridine (B92270) ring, which influences its chemical and physical properties. While specific synthetic routes for 4-(tert-butyl)picolinic acid are not extensively detailed in the provided search results, general methods for producing substituted picolinic acids can be applied. For instance, a scalable, three-step synthesis developed for a related pyridinooxazoline ligand starting from picolinic acid demonstrates a viable pathway. researchgate.netbeilstein-journals.org This process involves an initial amidation of picolinic acid, followed by cyclization, and could be adapted for isomers. researchgate.netbeilstein-journals.org The synthesis of various picolinic acid derivatives often starts with commercially available picolinic acid, which is then functionalized. researchgate.netnih.gov

Table 1: Properties of 4-(tert-Butyl)picolinic acid nih.gov

| Property | Value |

|---|---|

| IUPAC Name | 4-tert-butylpyridine-2-carboxylic acid |

| CAS Number | 42205-74-3 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Monoisotopic Mass | 179.094628657 Da |

Sulfur-Containing Analogues: 3-(tert-Butylthio)picolinic Acid

The introduction of a sulfur atom, as seen in thioether analogues, modifies the electronic and steric properties of the picolinic acid core. A notable example is 3-[(carboxymethyl)thio]picolinic acid (CMP), which was synthesized as a potential inhibitor for the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.goviastate.edu The synthesis of this analogue provides a blueprint for creating related sulfur-containing derivatives. iastate.edu For instance, the synthesis of 3-(p-methoxybenzylthio)picolinic acid involves the reflux of its corresponding picolinamide (B142947) precursor with aqueous sodium hydroxide. prepchem.com

Characterization of these analogues is crucial for understanding their chemical behavior. In the case of CMP, kinetic and structural studies have shown that it acts as a competitive inhibitor, with its picolinic acid moiety coordinating directly to a metal in the enzyme's active site. nih.gov The extended carboxy tail of CMP occupies a secondary binding cleft, demonstrating that a single molecule can occupy both subsites of the enzyme's active site. nih.gov

Table 2: Examples of Sulfur-Containing Picolinic Acid Analogues

| Compound Name | Key Features | Reference |

|---|---|---|

| 3-[(Carboxymethyl)thio]picolinic acid | Synthesized as an enzyme inhibitor; structurally and kinetically characterized. | nih.goviastate.edu |

| 3-(p-Methoxybenzylthio)picolinic acid | Synthesis involves hydrolysis of the corresponding amide. | prepchem.com |

Synthesis of Picolinic Acid Derivatives as Intermediates for Complex Pyridines

Picolinic acid and its derivatives are valuable intermediates in the synthesis of more complex pyridine-containing molecules. univook.comgoogle.comgoogle.com Their inherent structural and electronic features make them versatile building blocks in organic synthesis. nih.gov For example, specific picolinic acid derivatives are used as intermediates in the process of making complex pyridine derivatives that are useful for the treatment of respiratory disorders. google.comgoogle.com This approach can improve synthetic efficiency by eliminating the need for protecting groups and utilizing thermodynamically stable reagents. google.com

Furthermore, picolinic acid serves as an inexpensive and readily available starting material for the multi-gram synthesis of chiral ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx). researchgate.netbeilstein-journals.orgnih.gov This ligand is employed in asymmetric catalysis. researchgate.net The synthesis begins with the amidation of picolinic acid with (S)-tert-leucinol to generate an amide, which is then cyclized to form the target ligand. researchgate.netbeilstein-journals.org This highlights the utility of picolinic acid in constructing sophisticated molecules for catalysis and materials science. univook.com

Structural Characterization of Solid-State Forms and Conformational Flexibility

Understanding the three-dimensional structure of picolinic acid derivatives is essential for predicting their interactions and behavior. The solid-state conformation and crystal packing are determined by a delicate balance of intermolecular forces, such as hydrogen bonding and π-stacking. nih.gov The structural and electronic characteristics of picolinic acid make it a versatile scaffold capable of forming stable complexes. nih.gov

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of molecular structures in the solid state. nih.gov Studies on picolinic acid itself have revealed the existence of at least two polymorphic forms, both belonging to the monoclinic crystal system but with different space groups. mdpi.com

The analysis of a copper(II) complex with 2-picolinic acid, [Cu(pic)₂]·2H₂O, provides a concrete example of the coordination behavior. The crystal structure, determined by SCXRD, belongs to the triclinic system. In this complex, the Cu(II) ion is six-coordinated by two nitrogen atoms from the pyridine rings and four oxygen atoms from the carboxylate groups of four different picolinic acid anions, resulting in an elongated octahedral geometry. Such studies, which assess purity, identity, and structural features, are crucial for understanding the solid-state behavior of these compounds. nih.govresearchgate.net

Table 3: Example Crystallographic Data for a Picolinic Acid Derivative Complex

| Parameter | [Cu(pic)₂]·2H₂O |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1274(16) |

| b (Å) | 7.641(2) |

| c (Å) | 9.209(2) |

| α (°) | 74.91(2) |

| β (°) | 84.56(2) |

| γ (°) | 71.58(3) |

| V (ų) | 338.48(15) |

The introduction of substituents onto the picolinic acid framework can significantly alter both the conformation of the molecule and its packing arrangement within a crystal lattice. nih.govresearchgate.net Even minor changes to the substituents on the pyridine ring can lead to substantial conformational shifts, such as affecting the orientation of other parts of the molecule. nih.govresearchgate.net

The final crystal packing is dictated by a balance between different non-covalent interactions, including π-stacking and other weak nonbonding contacts. nih.govresearchgate.net Theoretical studies have also been employed to understand the effect of chemical substitutions. For instance, research on 3-hydroxy-picolinic acid has shown that the placement of electron-donating or electron-withdrawing groups at specific positions on the molecular frame can influence the molecule's photophysical properties. aip.org The effect of substituents on the reactivity of picolinic acid derivatives has also been investigated, highlighting the role of solute-solvent interactions. researchgate.net This demonstrates that substituent effects are a critical factor in tuning the properties of picolinic acid derivatives for specific applications.

Coordination Chemistry and Ligand Design with 3 Tert Butyl Picolinic Acid and Analogues

Picolinic Acid as a Bidentate Chelating Agent

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established bidentate chelating agent. It features a carboxylic acid group at the 2-position of a pyridine (B92270) ring, a structural arrangement that allows it to coordinate with metal ions through the pyridine nitrogen and a carboxylate oxygen atom. dergipark.org.trnih.gov This coordination typically results in the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry. dergipark.org.trnih.gov The deprotonated form, picolinate (B1231196), readily forms neutral complexes with many transition metals, enhancing their lipophilicity. This N,O-bidentate coordination is the most prevalent binding mode, serving as the basis for its diverse applications in forming metal-organic architectures and metallopharmaceuticals. orientjchem.orgresearchgate.net

Complexation with Transition Metal Ions (e.g., Mn(II))

Picolinic acid and its derivatives form stable complexes with a wide array of transition metal ions, including manganese (Mn), zinc (Zn), copper (Cu), nickel (Ni), and cobalt (Co). orientjchem.orgresearchgate.net The geometry of these complexes is influenced by the metal ion, the stoichiometry, and the presence of other ligands. For instance, spectral studies have confirmed that many metal(II) complexes of picolinic acid exhibit octahedral or distorted octahedral geometries. orientjchem.orgresearchgate.net

Complexation with manganese has been a particular area of interest. rsdjournal.org While simple chelation is common, picolinic acid can engage in more complex binding to form diverse structures. For example, a polymeric manganese(II) complex, [Mn(pic)₂]n, has been synthesized where the picolinate ligand utilizes all its donor sites. rsdjournal.orgresearchgate.net In this structure, the typical five-membered chelate ring is formed with one Mn²⁺ ion, while the second carboxylate oxygen atom coordinates to an adjacent Mn²⁺ ion, creating a polymeric chain. researchgate.net The table below summarizes the characteristics of several transition metal complexes with picolinic acid.

Table 1: Selected Transition Metal Complexes of Picolinic Acid

| Metal Ion | Complex Formula | Geometry | Reference |

|---|---|---|---|

| Mn(II) | [Mn(pic)₂]n |

Polymeric | rsdjournal.orgresearchgate.net |

| Mn(II) | [MnCl(pic)(H₂O)₂]n |

Zigzag Chain | diva-portal.org |

| Ni(II) | [Ni(Py-2-c)₂(H₂O)₂] |

Distorted Octahedral | dergipark.org.tr |

| Cu(II) | [Cu(pic)₂(phen)]·H₂O |

Not specified | researchgate.net |

| Co(II) | [Co(PA)] [CoCl] |

Octahedral/Tetrahedral | |

| Zn(II) | [Zn(pic)₂(H₂O)₂] |

Octahedral | nih.gov |

Role in Catalysis through Metal Complexation

The complexation of picolinic acid with metal ions is not merely a structural phenomenon; it is pivotal to catalysis. The resulting metal complexes have demonstrated significant catalytic activity in various reactions, particularly oxidations. The manganese(II)/picolinic acid system, for instance, has been identified as a highly effective catalyst for the epoxidation of alkenes and the oxidation of unactivated alkanes, achieving high yields under ambient conditions.

This catalytic prowess extends to environmental applications. The Mn(II)-picolinate system can activate peracetic acid (PAA) to accelerate the degradation of micropollutants in water. nih.govresearchgate.netacs.org While Mn(II) alone is a poor activator for PAA, the addition of picolinic acid as a chelating ligand significantly enhances the process, leading to the rapid removal of contaminants. nih.govresearchgate.net This is attributed to the formation of high-valent manganese-oxo species. nih.govacs.org Similarly, zinc(II) complexes of picolinic acid have shown catalytic activity in the oxidation of benzyl (B1604629) alcohol. researchgate.net Furthermore, derivatives such as picolinamides have been used as ligands in copper-catalyzed cross-coupling reactions for aryl ether synthesis. nih.gov

Design and Synthesis of Chiral Pyridinooxazoline Ligands from Picolinic Acid

Picolinic acid is a crucial starting material for the synthesis of a significant class of chiral ligands known as pyridinooxazolines (PyOx). nih.govbeilstein-journals.org These bidentate dinitrogen ligands have found widespread use in asymmetric catalysis. beilstein-journals.orgresearchgate.net A notable example is the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, often abbreviated as (S)-t-BuPyOx. nih.gov

The synthesis of these ligands from picolinic acid is efficient and scalable. A common route involves the amidation of picolinic acid with a chiral amino alcohol, such as (S)-tert-leucinol, to form an intermediate amide-alcohol. nih.govbeilstein-journals.org This intermediate is then cyclized to yield the final PyOx ligand. nih.gov The development of this synthetic pathway was motivated by the need for a reliable and scalable alternative to methods starting from 2-cyanopyridine, which often resulted in inconsistent yields. nih.govbeilstein-journals.org The table below details a successful amidation reaction for a key intermediate.

Table 2: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide

| Reagents | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Picolinic acid, isobutyl chloroformate, (S)-tert-leucinol | N-methylmorpholine (NMM) | CH₂Cl₂ | 0 °C to rt | 3 h | 92% | nih.govresearchgate.net |

Asymmetric Catalysis with Picolinic Acid-Derived Ligands

The chiral PyOx ligands synthesized from picolinic acid are highly effective in asymmetric catalysis. grafiati.com They are particularly renowned for their performance in palladium-catalyzed reactions. acs.org A benchmark application is the asymmetric conjugate addition of arylboronic acids to cyclic enones. nih.govbeilstein-journals.org This reaction, catalyzed by a complex of palladium and a ligand like (S)-t-BuPyOx, allows for the enantioselective construction of all-carbon quaternary stereocenters. acs.org

These catalytic systems are valued not only for their high yields and excellent enantioselectivities but also for their operational simplicity. acs.org The reactions are often robust, tolerant to air and moisture, making them practical for large-scale synthesis. nih.govbeilstein-journals.orgacs.org The success of these ligands stems from the well-defined chiral pocket created around the metal center, which effectively controls the stereochemical outcome of the reaction.

Enantiodivergent Catalysis and Ligand Modifications

The structural framework of picolinic acid-derived ligands allows for systematic modifications to fine-tune their catalytic properties, including achieving enantiodivergent catalysis. This phenomenon, where a single catalyst system can produce either enantiomer of a product by making subtle changes to the ligand, is a significant goal in asymmetric synthesis. By introducing specific substituents to the ligand backbone, it is possible to switch the enantioselectivity of a reaction. researchgate.net For example, in palladium-catalyzed 1,4-addition reactions, modifications to the ligand structure have been shown to invert the sense of chiral induction, providing access to both (R) and (S) products with high enantiomeric excess. researchgate.net This switchable selectivity highlights the modularity and tunability of ligands derived from the picolinic acid scaffold. researchgate.netthieme-connect.com

Investigations into Ligand-Metal Coordination Modes

While the bidentate N,O-chelation is the most common coordination mode for picolinate, investigations have revealed a more complex and versatile coordination chemistry. dergipark.org.trresearchgate.net Depending on the metal, counter-ions, and reaction conditions, picolinate can adopt various binding modes, leading to the formation of intricate supramolecular structures. dergipark.org.tr

For instance, in certain silver(I) coordination polymers, picolinic acid has been observed to act as a tridentate ligand in a μ₄-1:κ¹N,1-2-3:κ³O,4:κ¹O′ mode, bridging four silver centers. rsc.orgsemanticscholar.org In the polymeric Mn(II) complex [Mn(pic)₂]n, the picolinate ligand is also effectively tridentate, with one carboxylate oxygen bridging to a neighboring metal center. researchgate.net These varied coordination behaviors are crucial in crystal engineering and the design of metal-organic frameworks (MOFs). dergipark.org.tr

Table 3: Coordination Modes of the Picolinate Ligand

| Coordination Mode | Description | Metal Ion Example | Reference |

|---|---|---|---|

| Bidentate (N,O) | Standard five-membered chelate ring via pyridine N and carboxylate O. | Zn(II), Ni(II), Cu(II) | dergipark.org.trresearchgate.net |

| Tridentate (N,O,O') | Pyridine N and both carboxylate oxygens coordinate, often bridging metals. | Ag(I) | rsc.org |

| Bridging Carboxylate | One carboxylate oxygen bridges two metal centers, forming a polymer. | Mn(II) | researchgate.netdiva-portal.org |

Computational and Theoretical Investigations of 3 Tert Butyl Picolinic Acid Systems

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the detailed examination of molecular structure, electronic properties, and reactivity. In the context of 3-(tert-Butyl)picolinic acid and its derivatives, DFT provides valuable insights that complement experimental findings.

Optimization of Molecular Geometry and Electronic Structure

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Functionals like B3LYP are commonly employed for this purpose, often in conjunction with basis sets such as 6-311++G(d,p) or LanL2DZ for systems containing metal ions. science.govniscpr.res.ineurjchem.com For picolinic acid, studies have identified multiple stable conformers, with the most stable structure often featuring an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine (B92270) nitrogen, resulting in a stable cyclic conformation. niscpr.res.in The introduction of a tert-butyl group at the 3-position influences the electronic distribution and steric profile of the molecule.

The electronic structure of these compounds, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated through DFT calculations. eurjchem.comresearchgate.net These calculations are crucial for understanding the reactivity and photophysical properties of the molecules. For instance, in metal complexes involving picolinic acid derivatives, the HOMO and LUMO are often composed of a mixture of metal d-orbitals and ligand π-orbitals, which dictates the nature of electronic transitions. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Picolinic Acid System Studies

| DFT Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Optimization of picolinic acid-water complexes, vibrational analysis. | niscpr.res.in |

| B3LYP | LanL2DZ | Geometry optimization and electronic structure of metal complexes. | science.gov |

| PBE0 | LANL2DZ | Optimization of ground and excited states of Iridium(III) complexes with picolinic acid ligands. | researchgate.net |

| B97-D3 | def2-TZVP | Geometry optimization of organic molecules, accounting for dispersion interactions. | mdpi-res.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be instrumental in the structural elucidation of novel compounds. nih.gov DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have been shown to accurately predict both ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.com For instance, studies have demonstrated that functionals like WP04 and ωB97X-D, paired with appropriate basis sets and solvent models, provide excellent correlation with experimental NMR data for a diverse set of organic molecules. mdpi.com

The prediction of chemical shifts is not only a tool for structure verification but can also aid in resolving ambiguities in experimental assignments. mdpi.com By comparing calculated shifts with experimental data, researchers can confidently assign resonances, even in complex molecules with significant signal overlap. mdpi.com Recent advancements in machine learning, often combined with DFT calculations, are further enhancing the speed and accuracy of NMR prediction. nih.govarxiv.org

| Nucleus | Predicted Chemical Shift (ppm) (Method) | Experimental Chemical Shift (ppm) |

| ¹H | Varies based on proton environment | Varies |

| ¹³C | Varies based on carbon environment | Varies |

Analysis of Intermolecular and Intramolecular Interactions

The solid-state architecture and macroscopic properties of molecular crystals are governed by a complex interplay of intermolecular and intramolecular forces. Understanding these interactions is crucial for crystal engineering and the design of materials with specific properties.

Hydrogen Bonding Networks in Picolinic Acid Systems

Hydrogen bonds are a dominant directional force in the crystal packing of picolinic acid and its derivatives. niscpr.res.inugr.es The carboxylic acid group is a potent hydrogen bond donor, while the pyridine nitrogen and carbonyl oxygen act as acceptors. In many picolinic acid structures, molecules self-assemble into dimers or polymeric chains through O-H···O or O-H···N hydrogen bonds. niscpr.res.iniucr.org For example, in the monohydrate of 5-(trifluoromethyl)picolinic acid, water molecules bridge the acid molecules, forming a two-dimensional sheet structure. iucr.org The presence of substituents, such as the tert-butyl group, can influence the geometry and strength of these hydrogen bonding networks. Computational studies, including Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, are used to quantify the nature and strength of these interactions. niscpr.res.in

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Investigation of Substituted Picolinic Acids as Enzyme Inhibitors

Picolinic acid and its derivatives are recognized as effective metal-binding pharmacophores (MBPs), making them prime candidates for inhibiting metalloenzymes. nih.gov, acs.org, escholarship.org Their ability to chelate metal ions in an enzyme's active site is a key aspect of their inhibitory action.

Identification of Key Pharmacophores and Binding Sites

The primary pharmacophore of picolinic acid in enzyme inhibition consists of the pyridine (B92270) nitrogen and the adjacent carboxylic acid. This arrangement allows for bidentate chelation of metal ions, such as the zinc ions found in the active sites of metallo-β-lactamases (MBLs) and botulinum neurotoxin (BoNT). nih.gov, nih.gov, nih.gov

Researchers have identified several key binding sites and interactions:

Metallo-β-lactamase (MBL) Inhibition : In enzymes like IMP-1, the picolinate (B1231196) carboxylate and pyridine nitrogen interact directly with the Zn(II) ions in the binuclear active site. nih.gov For the L1 MBL, the binding is different, with the phosphonate (B1237965) group of a derivative displacing one of the zinc ions. nih.gov The development of metal-binding isosteres, where the carboxylic acid is replaced by other acidic groups, has been explored to modulate physicochemical properties while retaining the crucial metal-binding capability. nih.gov, acs.org

Botulinum Neurotoxin A (BoNT/A) Inhibition : In a departure from metalloenzyme inhibition, substituted picolinic acids have been identified as inhibitors of the BoNT/A light chain (LC). The SAR studies led to the discovery of 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP) which binds to the β-exosite, a secondary binding site distinct from the primary active site. nih.gov This interaction is thought to be driven by a key interaction with the amino acid residue Tyr250. nih.gov

Future design strategies for picolinic acid-based inhibitors could involve substituting the 5-indolyl group with other heteroaromatic systems or adding a hydrogen-bond-donating group at the 4-position of the picolinic acid ring to enhance interaction with residues like Leu207. nih.gov

Kinetic Studies of Ligand-Target Interactions

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For picolinic acid derivatives targeting MBLs, these studies reveal their effectiveness.

A focused library of metal-binding pharmacophores based on 2,6-dipicolinic acid (DPA) was used to develop inhibitors against New Delhi Metallo-β-lactamase-1 (NDM-1). Optimization of the initial DPA hit led to a compound with an IC₅₀ value of approximately 80 nM, making it one of the most potent NDM-1 inhibitors reported. escholarship.org This optimized compound demonstrated a shift in the mechanism of action from a metal-stripping mechanism to the formation of a stable ternary complex involving the enzyme, zinc ion, and inhibitor. escholarship.org

The table below summarizes the inhibitory activities of various picolinic acid derivatives against different enzyme targets.

| Compound/Derivative Class | Target Enzyme | Activity/Key Findings | Reference(s) |

| 2,6-Dipicolinic Acid (DPA) Derivatives | New Delhi Metallo-β-lactamase-1 (NDM-1) | Optimized derivative showed an IC₅₀ of ~80 nM. | escholarship.org |

| 6-Phosphonomethylpyridine-2-carboxylates | Metallo-β-lactamases (B1 and B3 MBLs) | Potent in vitro inhibitors. | nih.gov |

| 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP) | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | Low micromolar inhibition; binds to the β-exosite. | nih.gov |

| Picolinic Acid Isosteres | Endonucleases, Human Carbonic Anhydrase II | Inhibitory activity is retained while physicochemical properties are altered. | nih.gov, escholarship.org |

SAR in the Context of Synthetic Auxin Herbicides

Picolinic acids are a cornerstone of synthetic auxin herbicides, a class known for mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to control broadleaf weeds. hracglobal.com, researchgate.net Compounds like picloram (B1677784) and clopyralid (B1669233) are early examples, and recent research has focused on creating derivatives with improved efficacy and a wider spectrum of activity. nih.gov, nih.gov

Design and Synthesis of Novel Picolinic Acid Derivatives for Herbicidal Activity

A common strategy in designing new picolinic acid herbicides is to modify the 6-position of the pyridine ring. nih.gov, mdpi.com Researchers have replaced the chlorine atom found in older herbicides like picloram with various substituted aryl or heteroaryl groups, such as pyrazolyl and indazolyl rings. mdpi.com, researchgate.net, mdpi.com This "scaffold hopping" approach has led to the discovery of potent new herbicidal molecules. mdpi.com

For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized based on the structural skeletons of new-generation herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. researchgate.net, mdpi.com, nih.gov These modifications aim to alter the binding mode within the auxin herbicide binding pocket and overcome weed resistance. nih.gov

Correlation of Structural Modifications with Bioactivity

The biological activity of these novel derivatives is typically assessed by their ability to inhibit the root growth of model plants like Arabidopsis thaliana and various weed species. mdpi.com, mdpi.com

SAR analyses have yielded several key insights:

Substitution at the 6-Position : Introducing a phenyl-substituted pyrazolyl group at the 6-position has proven to be a successful strategy. mdpi.com

Substituents on the Aryl/Heteroaryl Ring : The nature and position of substituents on the attached aryl or indazolyl ring significantly impact herbicidal activity.

For 6-indazolyl-2-picolinic acids, electron-withdrawing groups on the indazole ring enhance inhibitory activity, while electron-donating groups like amino or methoxy (B1213986) decrease it. nih.gov

Substituents at the 4, 6, and 7-positions of the indazole ring generally result in better activity than those at the 5-position. nih.gov

Molecular Docking : Studies have shown that highly active compounds dock more effectively with the auxin-signaling F-box protein 5 (AFB5) receptor compared to older herbicides like picloram. researchgate.net, mdpi.com

The following table presents data on the herbicidal activity of selected novel picolinic acid derivatives.

| Compound ID | Structure Description | Bioactivity (IC₅₀ against A. thaliana or % inhibition) | Reference(s) |

| V-7 | 4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid | IC₅₀ value was 45 times lower than halauxifen-methyl. | researchgate.net, mdpi.com |

| V-8 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)picolinic acid | Showed better post-emergence herbicidal activity than picloram. | researchgate.net, mdpi.com |

| 5a | 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acid derivative | Showed significantly greater root inhibitory activity than picloram in Brassica napus at 10 µM. | mdpi.com |

| 7Cc | 6-indazolyl-2-picolinic acid derivative | At 3 µM, had the same inhibition effect as picloram at 12.5 µM on A. thaliana. | nih.gov |

| S202 | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivative | At 0.5 µmol/L, exhibited 78.4% inhibition of A. thaliana root growth. | mdpi.com |

Mechanistic Studies of Bioactive Picolinic Acid Derivatives

Understanding the mechanism of action is vital for the rational design of new compounds. For picolinic acid derivatives, mechanistic studies have revealed diverse modes of action depending on the biological context.

Herbicidal Mechanism : While synthetic auxins generally mimic IAA, some novel 6-indazolyl-2-picolinic acids exhibit a different mechanism. They induce the up-regulation of genes associated with ethylene (B1197577) production (ACS7) and abscisic acid (ABA) production (NCED3), while down-regulating auxin transport genes. This suggests they cause plant death by promoting ethylene release and ABA production, a mode of action distinct from other picolinic acid herbicides. mdpi.com

Enzyme Inhibition Mechanism : As an inhibitor of BoNT/A LC, the picolinic acid derivative CBIP functions as a β-exosite inhibitor, demonstrating that sites other than the catalytic active site can be targeted for therapeutic intervention. nih.gov

Redox Reactions : The electrochemical behavior of chromium complexes with picolinate ligands has been studied to understand their interactions with biological molecules. These studies show that the redox reactions can be modulated by proton-coupled electron transfer (PCET), which has implications for how these complexes might interact with cellular components. researchgate.net

Chemical Transformations : Mechanistic studies have also explored the chemical reactivity of the picolinic acid scaffold itself. A metal-free, three-component reaction involving 2-picolinic acid, a cyclic ether, and tBuOCl was found to proceed through a radical-based mechanism to produce 2-alkoxylated pyridines. sci-hub.se Another study detailed an environmentally friendly method for the oxidative decarboxylation of activated picolinic acids, a reaction catalyzed by flavins. acs.org

Role as Chelating Agents in Advanced Oxidation Processes

The chemical structure of picolinic acid, a pyridine-2-carboxylic acid, and its derivatives, including 3-(tert-Butyl)picolinic acid, endows them with the ability to act as effective chelating agents for metal ions. This property is of significant interest in the field of environmental remediation, particularly in advanced oxidation processes (AOPs). AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive species, such as hydroxyl radicals (•OH).

The efficacy of certain AOPs, such as Fenton and Fenton-like reactions, is highly dependent on the presence and catalytic activity of metal ions, typically iron (Fe) or manganese (Mn). However, the practical application of these processes can be limited by factors such as the narrow effective pH range and the precipitation of metal hydroxides. Picolinic acid (PICA) and its derivatives can mitigate these challenges by forming stable, soluble complexes with the metal catalysts. acs.orgnih.gov

Research has demonstrated that in the presence of PICA, the degradation of various micropollutants in Fe(III)/peracetic acid (PAA) systems is significantly accelerated, and the operational pH range is extended. nih.gov PICA forms a complex with Fe(III), which facilitates the generation of high-valent iron species, such as Fe(IV) and Fe(V), that are potent oxidants. nih.gov This is achieved by accelerating the reduction of Fe(III) to Fe(II), a key step in the catalytic cycle of the Fenton reaction. acs.org The PICA-Fe(III)-OOH complex has been proposed as a key intermediate that acts as a nucleophilic oxidant. acs.org

Similarly, PICA has been shown to mediate the activation of peracetic acid by Mn(II), a process that is otherwise inefficient. nih.gov The PAA-Mn(II)-PICA system has been effective in the rapid degradation of a variety of micropollutants at neutral pH. nih.govnih.gov Mechanistic studies suggest that the primary reactive species responsible for the degradation are high-valent manganese species, likely Mn(V), rather than free radicals. nih.govresearcher.life

While direct studies on this compound in AOPs are not prevalent in the reviewed literature, the established role of the picolinic acid scaffold as a chelating agent suggests that it would exhibit similar behavior. The presence of the tert-butyl group at the 3-position may influence the stability and redox potential of the resulting metal complexes, potentially modulating the efficiency and selectivity of the oxidation process.

Table 1: Effect of Picolinic Acid (PICA) on the Degradation of Micropollutants in Advanced Oxidation Processes

| AOP System | Catalyst | Chelating Agent | Target Micropollutants | Key Findings | Reference |

|---|---|---|---|---|---|

| PAA-Fe(III) | Fe(III) | Picolinic Acid | Methylene blue, naproxen, sulfamethoxazole, carbamazepine, trimethoprim, diclofenac, bisphenol-A | Accelerated degradation at higher pH; formation of high-valent iron species. | nih.gov |

| PAA-Mn(II) | Mn(II) | Picolinic Acid | Methylene blue, bisphenol A, naproxen, sulfamethoxazole, carbamazepine, trimethoprim | Significant enhancement of Mn(II) catalytic activity; rapid degradation at neutral pH. | nih.govnih.gov |

| Fenton (H₂O₂/Fe) | Fe(II)/Fe(III) | Picolinic Acid | Atrazine, sulfamethazine, substituted phenols | Accelerated iron cycling; extended effective pH range to 5.0. | acs.orgnih.gov |

Enzymatic Inhibition Studies (e.g., Dopamine (B1211576) β-hydroxylase)

Picolinic acid and its derivatives have been the subject of numerous studies for their ability to inhibit metalloenzymes, a property stemming from their metal-chelating capabilities. A notable target of these compounds is dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of the neurotransmitter norepinephrine (B1679862) from dopamine. nih.govwikipedia.org Inhibition of DBH is a therapeutic strategy for managing conditions such as hypertension and heart failure. jst.go.jp

The inhibitory activity of picolinic acid derivatives against DBH is well-documented, with fusaric acid (5-butylpicolinic acid) being a widely studied example. nih.gov Research has shown that the picolinic acid structure is crucial for enzyme inhibition. nih.gov The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the enzyme, although it may not be solely explained by this interaction. nih.gov

Structure-activity relationship (SAR) studies on a series of picolinic acid derivatives have provided insights into the features that govern their inhibitory potency. These studies have indicated that a more negatively charged carboxylate group, increased lipophilicity of substituents at the 4-position, and the bulk and molar refraction of substituents at the 5-position can enhance the inhibition of DBH. nih.gov For instance, fusaric acid and its derivatives, such as 5-(3',4'-dibromobutyl)picolinic acid and 5-(N,N-dimethyldithiocarbamoylmethyl)picolinic acid, have demonstrated significant DBH inhibitory effects in vivo. nih.gov

While specific enzymatic inhibition studies focusing on this compound are not extensively reported, the established SAR for picolinic acid derivatives allows for informed predictions. The tert-butyl group at the 3-position is a bulky, lipophilic substituent. Based on the general principles of SAR for DBH inhibitors, the lipophilicity of the tert-butyl group could contribute favorably to the binding of the molecule to the enzyme. However, its position at the 3-position, as opposed to the more studied 4- and 5-positions, would require specific investigation to determine its precise impact on inhibitory activity. The steric hindrance from the bulky tert-butyl group could either enhance or hinder the interaction with the enzyme's active site.

Table 2: Inhibition of Dopamine β-hydroxylase (DBH) by Picolinic Acid Derivatives

| Compound | Structure | Key Findings on DBH Inhibition | Reference |

|---|---|---|---|

| Fusaric acid | 5-butylpicolinic acid | Potent inhibitor in vitro and in vivo. | nih.gov |

| 5-(3',4'-dibromobutyl)picolinic acid | Showed significant in vivo inhibition of DBH. | nih.gov | |

| 5-(N,N-dimethyldithiocarbamoylmethyl)picolinic acid | Demonstrated in vivo inhibition of DBH. | nih.gov | |

| Phenylpicolinic acid | Reported to have twice the inhibitory activity of fusaric acid. |

Advanced Synthetic Applications and Intermediate Utility

Use in the Synthesis of Pharmacologically Relevant Pyridine (B92270) Derivatives

3-(tert-Butyl)picolinic acid and its close derivatives are pivotal intermediates in the synthesis of a variety of pyridine compounds with significant pharmacological and biological activity. The tert-butyl group can confer desirable properties such as increased metabolic stability or specific steric interactions with biological targets.

Directed lithiation of pyridines containing a directing metalating group is a common and effective method for creating substituted derivatives. clockss.org This approach allows for the precise introduction of functional groups, a key step in building complex molecules. For instance, processes have been developed for preparing herbicidally active picolinic acid derivatives, where a substituted picolinic acid is reacted with an organometallic reagent. google.com In some cases, the phenyl radical of these derivatives is substituted by a tert-butyl group. google.com

In the field of medicinal chemistry, derivatives of picolinic acid are used as intermediates to produce compounds for treating respiratory disorders, such as cystic fibrosis. google.comgoogle.com Synthetic schemes have been developed where a substituted picoline is converted into a picolinic acid derivative, which then undergoes further reactions. google.comgoogle.com These processes are often designed to be efficient, avoiding the use of toxic reagents and multiple protection/deprotection steps. google.com The synthesis of compounds like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a CFTR modulator, highlights the utility of picolinic acid intermediates in creating complex active pharmaceutical ingredients. google.com Furthermore, picolinic acid derivatives are precursors for compounds that act as TRPC6 inhibitors, which are being investigated for various therapeutic uses. google.com

Intermediate in the Formation of Complex Heterocyclic Systems

The picolinic acid framework is a versatile starting point for constructing more complex heterocyclic systems, including fused rings and chiral ligands used in catalysis. One of the most prominent examples is its use in the synthesis of pyridinooxazoline (PyOx) ligands. beilstein-journals.orgnih.gov

A highly efficient and scalable three-step synthesis for the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx, has been developed starting from inexpensive and commercially available picolinic acid. beilstein-journals.orgresearchgate.net This ligand is crucial for asymmetric catalysis, including the conjugate addition of arylboronic acids to enones. beilstein-journals.orgnih.gov The synthesis involves two key stages: the amidation of picolinic acid and the subsequent cyclization of the resulting amide alcohol.

The initial amidation step involves coupling picolinic acid with (S)-tert-leucinol. researchgate.netbeilstein-journals.org Various activating agents and conditions have been explored to optimize this transformation, with the use of isobutylchloroformate and N-methylmorpholine providing the desired amide in high yield. researchgate.netbeilstein-journals.org

| Entry | Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | (COCl)₂ | Et₃N | THF/THF | 50 °C | 1 | 55 |

| 2 | (COCl)₂ | Et₃N | THF/THF | 0 °C to rt | 7 | 75 |

| 3 | DPCP | Et₃N | THF/THF | 0 °C to rt | 6 | 72 |

| 4 | iBuOCOCl, NMM | NMM | CHCl₃/CHCl₃ | 0 °C to rt | 3 | 92 |

DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine

The subsequent cyclization of the intermediate amide alcohol to form the (S)-t-BuPyOx ligand also required significant optimization. researchgate.net Treatment with thionyl chloride (SOCl₂) followed by a base such as sodium methoxide (B1231860) proved to be the most effective method, yielding the final product in good yield. researchgate.net

| Entry | Conditions | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | MsCl, Et₃N, CHCl₃ | Et₃N | 0 to 40 | 12 | N.D. |

| 2 | SOCl₂ | DABCO | rt | 18 | 38 |

| 3 | SOCl₂ | DBU | 50 | 12 | 59 |

| 4 | SOCl₂ | NaH, THF | 0 to 50 | 18 | 60 |

| 5 | SOCl₂ | 5% KOH/MeOH | 50 | 11 | 62 |

| 6 | SOCl₂ | 25% NaOMe/MeOH | 50 | 3 | 72 |

MsCl = Mesyl chloride, DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene, N.D. = Not Determined

Beyond oxazolines, picolinic acid derivatives are used to synthesize other complex heterocycles. For example, 3-alkynylpicolinic acids undergo iodolactonization smoothly with molecular iodine to afford pyranopyridinones, which are fused heterocyclic systems. unipa.it This method demonstrates the utility of the carboxylic acid group on the pyridine ring to participate in cyclization reactions to build more elaborate molecular architectures. unipa.it

Development of Scalable and Sustainable Synthetic Routes for Related Compounds

Sustainability, or "green chemistry," is also a key consideration. 3-Picolinic acid itself has been shown to be an efficient organo-catalyst for the one-pot, multi-component synthesis of highly substituted imidazoles. researchgate.net This metal-free approach offers advantages such as cost-effectiveness, high yields, and an environmentally benign protocol. researchgate.net The reusability of the catalyst was also demonstrated, further enhancing its green credentials. researchgate.net

The choice of solvent is another aspect of sustainable synthesis. The use of tert-butyl acetate (B1210297) as a reaction solvent for catalytic direct amidation reactions has been reported as an improvement in safety and sustainability over other solvents. rsc.org Furthermore, research into manganese-catalyzed reactions has shown that picolinic acid derivatives can be used as ligands with earth-abundant metals, avoiding the need for expensive and toxic noble metals. rsc.org The development of synthetic processes with high atom economy, which minimize waste by maximizing the incorporation of starting materials into the final product, is a core principle of green chemistry and has been a goal in the synthesis of pharmacologically active picolinic acid derivatives. google.comgoogle.com

Q & A

Q. What experimental controls are essential when studying the immunomodulatory effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.